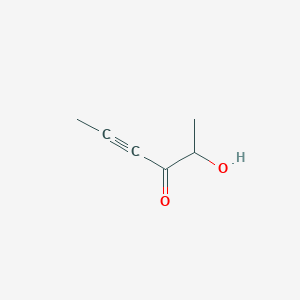
2-Hydroxyhex-4-YN-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyhex-4-YN-3-one is an organic compound with the molecular formula C6H8O2 It is characterized by the presence of a hydroxyl group (-OH) and a triple bond within its carbon chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyhex-4-YN-3-one can be achieved through several methods. One common approach involves the reaction of hex-4-yn-3-one with a hydroxylating agent under controlled conditions. This process typically requires the use of catalysts and specific reaction temperatures to ensure the selective addition of the hydroxyl group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyhex-4-YN-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of hex-4-yn-3-one.
Reduction: The triple bond can be reduced to a double or single bond, leading to the formation of hex-4-en-3-one or hexan-3-one, respectively.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the triple bond.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Hex-4-yn-3-one
Reduction: Hex-4-en-3-one, Hexan-3-one
Substitution: Halogenated or alkylated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
2-Hydroxyhex-4-YN-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxyhex-4-YN-3-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the triple bond play crucial roles in its reactivity and biological activity. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modulation of enzymatic activities and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hex-4-yn-3-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Hex-4-en-3-one: Contains a double bond instead of a triple bond, resulting in different reactivity and stability.
Hexan-3-one: Saturated compound with no triple or double bonds, leading to different chemical properties.
Uniqueness
2-Hydroxyhex-4-YN-3-one is unique due to the presence of both a hydroxyl group and a triple bond within its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C6H8O2 |
|---|---|
Molekulargewicht |
112.13 g/mol |
IUPAC-Name |
2-hydroxyhex-4-yn-3-one |
InChI |
InChI=1S/C6H8O2/c1-3-4-6(8)5(2)7/h5,7H,1-2H3 |
InChI-Schlüssel |
PUHPOBZGGYPVMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CC(=O)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Bromo-2-methylimidazo[1,2-a]pyridin-7-ol hydrobromide](/img/structure/B13463975.png)
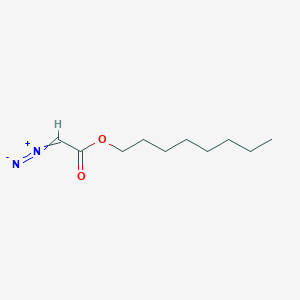
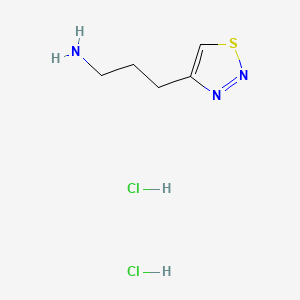
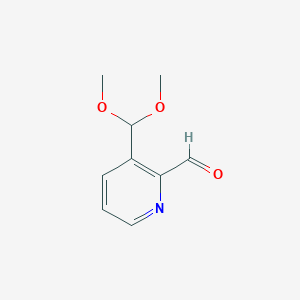
![1-[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methanamine dihydrochloride](/img/structure/B13464015.png)
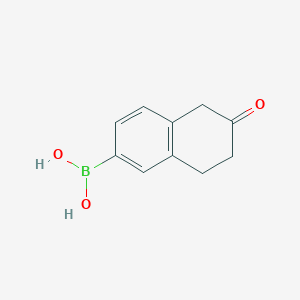

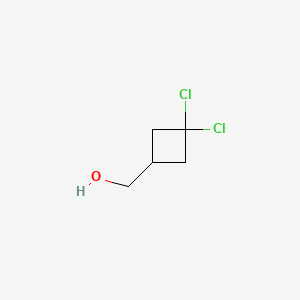
![methyl 2,2-difluoro-2H,5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B13464037.png)
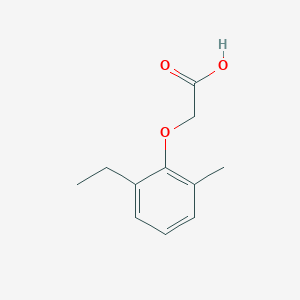
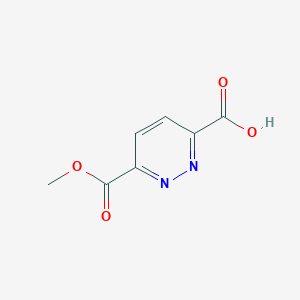

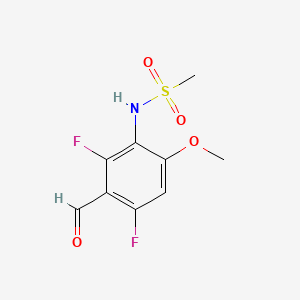
![2,2-Difluoro-1-methyl-3-phenylbicyclo[1.1.1]pentane](/img/structure/B13464071.png)
